![molecular formula C23H19NO3S B15102447 (2Z)-2-benzoxazol-2-yl-1-[4-(methylethoxy)phenyl]-3-(2-thienyl)prop-2-en-1-one](/img/structure/B15102447.png)
(2Z)-2-benzoxazol-2-yl-1-[4-(methylethoxy)phenyl]-3-(2-thienyl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2Z)-2-benzoxazol-2-yl-1-[4-(methylethoxy)phenyl]-3-(2-thienyl)prop-2-en-1-one is a complex organic compound characterized by its unique structure, which includes a benzoxazole ring, a methylethoxy-substituted phenyl group, and a thienyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-benzoxazol-2-yl-1-[4-(methylethoxy)phenyl]-3-(2-thienyl)prop-2-en-1-one typically involves multi-step organic reactions One common method includes the condensation of 2-aminophenol with a suitable aldehyde to form the benzoxazole ringThe final step involves the addition of the thienyl group via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, under palladium catalysis .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of automated systems for reagent addition and product isolation can further streamline the process .
Análisis De Reacciones Químicas
Types of Reactions
(2Z)-2-benzoxazol-2-yl-1-[4-(methylethoxy)phenyl]-3-(2-thienyl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of double bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
Aplicaciones Científicas De Investigación
(2Z)-2-benzoxazol-2-yl-1-[4-(methylethoxy)phenyl]-3-(2-thienyl)prop-2-en-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mecanismo De Acción
The mechanism of action of (2Z)-2-benzoxazol-2-yl-1-[4-(methylethoxy)phenyl]-3-(2-thienyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with cellular proteins and enzymes, modulating their activity. The compound’s structure allows it to bind to DNA, potentially interfering with transcription and replication processes .
Comparación Con Compuestos Similares
Similar Compounds
4,4’-Difluorobenzophenone: Shares structural similarities but lacks the thienyl group and benzoxazole ring.
Benzoxazole derivatives: Compounds with similar benzoxazole rings but different substituents.
Thienyl-containing compounds: Molecules with thienyl groups but different core structures.
Uniqueness
(2Z)-2-benzoxazol-2-yl-1-[4-(methylethoxy)phenyl]-3-(2-thienyl)prop-2-en-1-one is unique due to its combination of a benzoxazole ring, methylethoxy-substituted phenyl group, and thienyl group, which confer distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C23H19NO3S |
|---|---|
Peso molecular |
389.5 g/mol |
Nombre IUPAC |
(Z)-2-(1,3-benzoxazol-2-yl)-1-(4-propan-2-yloxyphenyl)-3-thiophen-2-ylprop-2-en-1-one |
InChI |
InChI=1S/C23H19NO3S/c1-15(2)26-17-11-9-16(10-12-17)22(25)19(14-18-6-5-13-28-18)23-24-20-7-3-4-8-21(20)27-23/h3-15H,1-2H3/b19-14+ |
Clave InChI |
UDXLXTNUGFXMBQ-XMHGGMMESA-N |
SMILES isomérico |
CC(C)OC1=CC=C(C=C1)C(=O)/C(=C\C2=CC=CS2)/C3=NC4=CC=CC=C4O3 |
SMILES canónico |
CC(C)OC1=CC=C(C=C1)C(=O)C(=CC2=CC=CS2)C3=NC4=CC=CC=C4O3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(6-{(2Z)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinyl}-6-oxohexyl)benzamide](/img/structure/B15102369.png)
![4-[(4-ethoxyphenyl)carbonyl]-3-hydroxy-1-(3-methoxypropyl)-5-[4-(propan-2-yl)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15102372.png)
![(3E)-3-[2-(2,5-dimethylphenyl)hydrazinylidene]-2-methyl-3H-indole](/img/structure/B15102387.png)
![Ethyl 4-(3,4-dimethoxyphenyl)-2-[(morpholin-4-ylacetyl)amino]thiophene-3-carboxylate](/img/structure/B15102397.png)
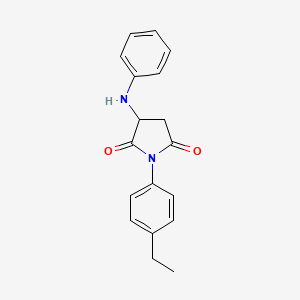
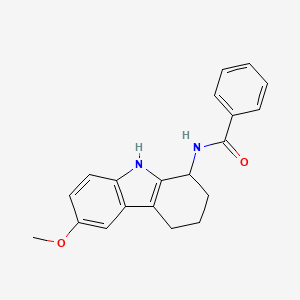
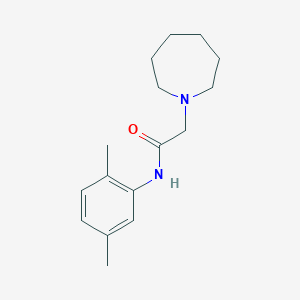
![2-isopropyl-1-oxo-N-[2-(4-pyridyl)ethyl]-1,2-dihydro-4-isoquinolinecarboxamide](/img/structure/B15102411.png)
![N-[(2Z)-3-butyl-2-(phenylimino)-4-(thiophen-2-yl)-2,3-dihydro-1,3-thiazol-5-yl]-4-methylbenzamide](/img/structure/B15102419.png)
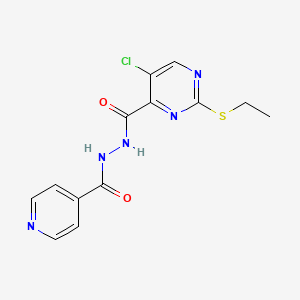
![(4E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(4-methylphenyl)pyrrolidine-2,3-dione](/img/structure/B15102431.png)
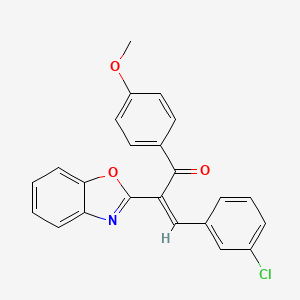
![N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B15102448.png)
![N-{2-[(2-methoxyethyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide](/img/structure/B15102451.png)
